molecular formula C11H13NO2 B187865 Spiro(benzo[1,3]dioxole-2,1'-cyclopentan)-5-ylamine CAS No. 447429-09-6

Spiro(benzo[1,3]dioxole-2,1'-cyclopentan)-5-ylamine

Cat. No.: B187865
CAS No.: 447429-09-6
M. Wt: 191.23 g/mol
InChI Key: BZDIQBHWAGKIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine: is a spirocyclic compound characterized by a unique structure where a benzodioxole ring is fused to a cyclopentane ring, with an amine group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole and cyclopentanone.

    Cyclization Reaction: The key step involves a cyclization reaction to form the spirocyclic structure. This can be achieved using a Lewis acid catalyst such as aluminum chloride under reflux conditions.

    Amine Introduction:

Industrial Production Methods: Industrial production of Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to an imine or a secondary amine.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of imine or secondary amine derivatives.

    Substitution: Formation of nitro or halogenated benzodioxole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique spirocyclic structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration as a scaffold for designing new pharmaceuticals with potential therapeutic effects.

Medicine:

    Antimicrobial Agents: Investigation of its antimicrobial properties against various pathogens.

    Cancer Research: Potential use in cancer research for developing novel anticancer agents.

Industry:

    Materials Science: Application in the development of new materials with unique properties, such as spirocyclic polymers.

    Chemical Sensors: Use in the fabrication of chemical sensors due to its reactive nature.

Mechanism of Action

The mechanism by which Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine exerts its effects involves interactions with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The spirocyclic structure provides rigidity and specificity in binding interactions, enhancing its effectiveness.

Comparison with Similar Compounds

  • Spiro[1,3-benzodioxole-2,1’-cyclopentan]-4-yl acetyl (methyl)carbamate
  • N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)-9H-fluorene-2-sulfonamide
  • Spiro[1,3-benzodioxole-2,1’-cyclopentan]-4-ol

Uniqueness: Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine is unique due to the presence of the amine group at the 5-position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spirocyclic compounds that may lack this functional group or have it positioned differently.

Properties

IUPAC Name

spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-8-3-4-9-10(7-8)14-11(13-9)5-1-2-6-11/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDIQBHWAGKIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352359
Record name spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447429-09-6
Record name spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.